1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene
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Overview
Description
1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a hexyl chain bearing a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene typically involves a multi-step process. One common approach is the iodination of a benzene derivative followed by the introduction of the hexyl chain and the methanesulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene involves its interaction with molecular targets through various pathways. The iodine atom and the methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- 1-Iodo-3-{[6-(methylsulfonyl)hexyl]oxy}benzene
- 1-Bromo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene
- 1-Chloro-3-{[6-(methanesulfonyl)hexyl]oxy}benzene
Comparison: Compared to its analogs, 1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene exhibits unique reactivity due to the presence of the iodine atom, which is a larger and more polarizable halogen. This influences its behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
90184-02-4 |
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Molecular Formula |
C13H19IO3S |
Molecular Weight |
382.26 g/mol |
IUPAC Name |
1-iodo-3-(6-methylsulfonylhexoxy)benzene |
InChI |
InChI=1S/C13H19IO3S/c1-18(15,16)10-5-3-2-4-9-17-13-8-6-7-12(14)11-13/h6-8,11H,2-5,9-10H2,1H3 |
InChI Key |
LDHDKUNMNHZDHK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCCOC1=CC(=CC=C1)I |
Origin of Product |
United States |
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